molecular formula C8H20N2O5 B14170528 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol CAS No. 116897-46-2

2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol

Cat. No.: B14170528
CAS No.: 116897-46-2
M. Wt: 224.26 g/mol
InChI Key: XAEBXRXAOJUGOF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of glycine with diethanolamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization[2][2].

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction[2][2].

Chemical Reactions Analysis

Types of Reactions

2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, simpler amines, and substituted derivatives of the original compound .

Scientific Research Applications

2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a buffer in various chemical reactions and analytical techniques.

    Biology: Maintains enzyme activity in biochemical assays and electrophoresis.

    Medicine: Employed in the formulation of pharmaceuticals and as a stabilizer for biological samples.

    Industry: Used in the production of detergents, emulsifiers, and stabilizers.

Mechanism of Action

The compound exerts its effects by stabilizing the pH of the solution in which it is used. It acts as a buffer, maintaining the pH within a narrow range, which is crucial for enzyme activity and other biochemical processes. The molecular targets include enzymes and other proteins that require a stable pH environment for optimal function .

Comparison with Similar Compounds

Similar Compounds

    Triethanolamine: Used as an emulsifier and pH adjuster in various applications.

    Diethanolamine: Employed in the production of surfactants and as a corrosion inhibitor.

    N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: Another buffering agent used in biochemical assays.

Uniqueness

2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol is unique due to its zwitterionic nature, which allows it to maintain a stable pH over a wide range of conditions. This property makes it particularly valuable in biochemical and molecular biology applications where enzyme activity must be preserved .

Properties

CAS No.

116897-46-2

Molecular Formula

C8H20N2O5

Molecular Weight

224.26 g/mol

IUPAC Name

2-aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C6H15NO3.C2H5NO2/c8-4-1-7(2-5-9)3-6-10;3-1-2(4)5/h8-10H,1-6H2;1,3H2,(H,4,5)

InChI Key

XAEBXRXAOJUGOF-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)CCO.C(C(=O)O)N

Related CAS

72906-06-0
104912-84-7
97766-41-1
72906-05-9

Origin of Product

United States

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